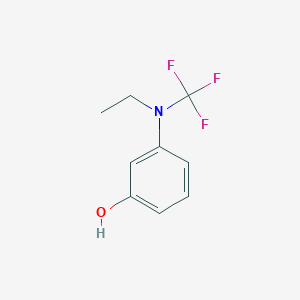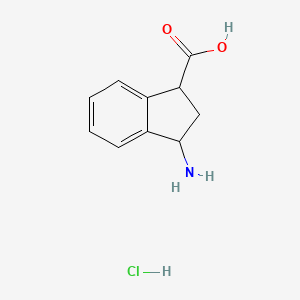![molecular formula C10H12F3N5 B11732703 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732703.png)
1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of two pyrazole rings, each substituted with a methyl group and one of them with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps. One common route starts with the preparation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which is then further functionalized to introduce the amine group at the 4-position. The key steps include:
Lithiation and Electrophilic Trapping: The lithiation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles.
Amination: Introduction of the amine group through reactions with appropriate amine sources.
Condensation: Formation of the final product through condensation reactions involving the intermediate compounds
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for lithiation and electrophilic trapping, as well as efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemistry: It is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole rings interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibition of enzymes in medicinal chemistry or disruption of metabolic pathways in agrochemistry .
Comparison with Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with different substitution patterns.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: A regioisomer with the trifluoromethyl group at a different position.
1-methyl-4-(trifluoromethyl)-1H-pyrazole: Another regioisomer with distinct properties
Uniqueness: 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to the presence of two pyrazole rings and the specific positioning of the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H12F3N5 |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-methyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12F3N5/c1-17-6-8(5-15-17)14-3-7-4-16-18(2)9(7)10(11,12)13/h4-6,14H,3H2,1-2H3 |
InChI Key |
QQLKKXKJTUMSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(N(N=C2)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732621.png)
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732627.png)
![2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732634.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11732637.png)
![4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11732649.png)

![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)
![2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732669.png)

![2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732691.png)

![(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732696.png)
![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B11732699.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11732700.png)
